AG-024322

Catalog No.
S548315
CAS No.
837364-57-5
M.F
C23H20F2N6
M. Wt
418.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AG-024322

CAS Number

837364-57-5

Product Name

AG-024322

IUPAC Name

N-[[5-[3-(4,6-difluoro-1H-benzimidazol-2-yl)-1H-indazol-5-yl]-4-methylpyridin-3-yl]methyl]ethanamine

Molecular Formula

C23H20F2N6

Molecular Weight

418.4 g/mol

InChI

InChI=1S/C23H20F2N6/c1-3-26-9-14-10-27-11-17(12(14)2)13-4-5-19-16(6-13)21(31-30-19)23-28-20-8-15(24)7-18(25)22(20)29-23/h4-8,10-11,26H,3,9H2,1-2H3,(H,28,29)(H,30,31)

InChI Key

MEKASOQEXYKAKM-UHFFFAOYSA-N

SMILES

CCNCC1=C(C)C(C2=CC=CC3=C2C(C4=NC5=C(F)C=C(F)C=C5N4)=NN3)=CN=C1

Solubility

Soluble in DMSO, not in water

Synonyms

AG024322; AG-24322; AG 024322.

Canonical SMILES

CCNCC1=CN=CC(=C1C)C2=CC3=C(C=C2)NN=C3C4=NC5=C(N4)C=C(C=C5F)F

Description

The exact mass of the compound AG-024322 is 418.17175 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

AG-024322 is a potent cyclin-dependent kinase inhibitor primarily targeting cyclin-dependent kinases 1, 2, and 4. This compound has been developed for its potential antitumor activity, particularly in cancers characterized by dysregulated cell cycle progression. The compound operates by inducing cell-cycle arrest and apoptosis in cancer cells, making it a candidate for clinical development as an intravenous anticancer agent. Its unique structure allows for selective inhibition of specific kinases, which is critical in minimizing off-target effects.

AG-024322 undergoes various chemical transformations, primarily through metabolic pathways involving oxidation and glucuronidation. In human liver microsomes, the major metabolic pathways identified include:

  • Oxidation: Mediated predominantly by cytochrome P450 3A4 (CYP3A4), leading to N-desethylation.
  • Glucuronidation: Primarily facilitated by UDP-glucuronosyltransferase 1A1 (UGT1A1), which adds glucuronic acid to the compound.

These reactions are crucial for the compound's clearance from the body and play a significant role in its pharmacokinetics. The metabolic products include several identifiable metabolites, with N-desethyl AG-024322 being one of the most notable .

AG-024322 exhibits significant biological activity as an inhibitor of cyclin-dependent kinases, which are essential for cell cycle regulation. Preclinical studies have demonstrated that AG-024322 can:

  • Induce apoptosis in various cancer cell lines.
  • Produce cell-cycle arrest at multiple checkpoints.
  • Exhibit antitumor activity in human tumor xenograft models.

The compound's ability to selectively inhibit CDKs contributes to its potential effectiveness against neoplastic diseases characterized by uncontrolled cell proliferation .

Synthesis of AG-024322 involves several steps that typically include:

  • Formation of Key Intermediates: Initial reactions create intermediates that are critical for the final structure.
  • Cyclization Reactions: These reactions are crucial for establishing the cyclic structure characteristic of AG-024322.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity levels suitable for biological testing.

The precise synthetic route may vary based on the desired scale and specific modifications required for biological testing .

AG-024322 is primarily explored for its applications in oncology. Its potential uses include:

  • Treatment of various cancers where CDK dysregulation is evident.
  • Research into mechanisms of cell cycle regulation and apoptosis.
  • Development of combination therapies to enhance the efficacy of existing cancer treatments.

Due to its selective action on CDKs, AG-024322 may also be investigated in studies focusing on drug interactions and pharmacogenomics .

Interaction studies involving AG-024322 have revealed insights into its pharmacological profile:

  • Kinase Selectivity: Analysis shows that AG-024322 selectively inhibits CDK1, CDK2, and CDK4 with minimal interaction with other kinases outside this family.
  • Toxicity Profiles: Studies in cynomolgus monkeys indicated dose-dependent toxicity, primarily affecting bone marrow and lymphoid tissues but showing reversibility after cessation of treatment .

These findings underscore the importance of understanding both therapeutic efficacy and potential side effects when developing AG-024322 for clinical use.

AG-024322 shares structural and functional similarities with several other cyclin-dependent kinase inhibitors. Here are a few notable compounds:

Compound NameTarget KinasesUnique Features
DinaciclibCDK1, CDK2, CDK5Broad-spectrum CDK inhibitor with high potency
PalbociclibCDK4, CDK6Selective for CDK4/6; approved for breast cancer
RibociclibCDK4, CDK6Similar mechanism; also used in breast cancer treatment
AbemaciclibCDK4, CDK6Unique pharmacokinetic profile; used in various cancers

AG-024322 is unique due to its specific targeting of multiple cyclin-dependent kinases while demonstrating distinct metabolic pathways compared to these similar compounds. Its selectivity and metabolic profile could offer advantages in minimizing adverse effects while maximizing therapeutic efficacy .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

418.17175099 g/mol

Monoisotopic Mass

418.17175099 g/mol

Heavy Atom Count

31

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

926F8X7TNO

Dates

Modify: 2023-07-15
1: Johnson N, Li YC, Walton ZE, Cheng KA, Li D, Rodig SJ, Moreau LA, Unitt C, Bronson RT, Thomas HD, Newell DR, D'Andrea AD, Curtin NJ, Wong KK, Shapiro GI. Compromised CDK1 activity sensitizes BRCA-proficient cancers to PARP inhibition. Nat Med. 2011 Jun 26;17(7):875-82. doi: 10.1038/nm.2377. PubMed PMID: 21706030; PubMed Central PMCID: PMC3272302.

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